molecular formula C21H22BrN2O6P B11409276 Diethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-bromophenyl)-1,3-oxazol-4-yl}phosphonate

Diethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-bromophenyl)-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11409276
M. Wt: 509.3 g/mol
InChI Key: FOMQTWGZHWBFBX-UHFFFAOYSA-N
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Description

DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-BROMOPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that features a combination of benzodioxole, bromophenyl, oxazole, and phosphonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-BROMOPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multiple steps:

    Formation of the Benzodioxole Group: This can be achieved through the reaction of catechol with formaldehyde and an acid catalyst to form the 1,3-benzodioxole ring.

    Introduction of the Bromophenyl Group: This step involves the bromination of a phenyl ring, which can be done using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an amino alcohol and a carboxylic acid derivative.

    Attachment of the Phosphonate Group: This can be achieved through a Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and oxazole rings.

    Reduction: Reduction reactions can occur at the bromophenyl group, potentially converting the bromine to a hydrogen or other substituent.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phosphonate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Products may include oxidized derivatives of the benzodioxole and oxazole rings.

    Reduction: Products may include de-brominated phenyl derivatives.

    Substitution: Products may include substituted phosphonate derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Material Science: It can be used in the synthesis of novel polymers and materials with unique electronic properties.

Biology and Medicine

Industry

    Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Agriculture: It may be used in the development of agrochemicals, such as herbicides and pesticides.

Mechanism of Action

The mechanism of action of DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-BROMOPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE involves its interaction with cellular targets, leading to the inhibition of specific enzymes and pathways. For example, it may inhibit the activity of enzymes involved in cell division, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins is crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-CHLOROPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE
  • DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-FLUOROPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE

Uniqueness

The presence of the bromophenyl group in DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-BROMOPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE distinguishes it from its analogs with different halogen substituents. This bromine atom can significantly influence the compound’s reactivity and biological activity, making it a unique candidate for further research and development.

Properties

Molecular Formula

C21H22BrN2O6P

Molecular Weight

509.3 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenyl)-4-diethoxyphosphoryl-1,3-oxazol-5-amine

InChI

InChI=1S/C21H22BrN2O6P/c1-3-28-31(25,29-4-2)21-20(30-19(24-21)15-6-8-16(22)9-7-15)23-12-14-5-10-17-18(11-14)27-13-26-17/h5-11,23H,3-4,12-13H2,1-2H3

InChI Key

FOMQTWGZHWBFBX-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)Br)NCC3=CC4=C(C=C3)OCO4)OCC

Origin of Product

United States

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